6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate is a heterocyclic compound with the molecular formula C8H4BrF3N2O3S and a molecular weight of 345.09 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate involves several stepsThe reaction conditions typically require an inert atmosphere and room temperature storage
Analyse Chemischer Reaktionen
6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate is used extensively in scientific research, particularly in the development of new pharmaceuticals and chemical compounds. Its applications include:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates.
Biological Studies: Employed in the study of biological pathways and molecular interactions.
Chemical Synthesis: Utilized in the synthesis of complex organic molecules for various research purposes.
Wirkmechanismus
The mechanism of action for 6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate is not well-documented. its structure suggests that it may interact with specific molecular targets and pathways, potentially inhibiting or modifying their activity. Further research is needed to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate can be compared to other pyridazine derivatives, such as pyridazinone and pyridazine-based compounds. These compounds share similar structural features but differ in their functional groups and biological activities . The unique trifluoromethanesulfonate group in this compound distinguishes it from other similar compounds, potentially offering different reactivity and applications.
Similar Compounds
- Pyridazinone derivatives
- Pyridazine-based compounds
- Other brominated heterocycles
These compounds exhibit a range of biological activities and are used in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H4BrF3N2O3S |
---|---|
Molekulargewicht |
345.10 g/mol |
IUPAC-Name |
(6-bromopyrrolo[1,2-b]pyridazin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H4BrF3N2O3S/c9-5-3-6-7(1-2-13-14(6)4-5)17-18(15,16)8(10,11)12/h1-4H |
InChI-Schlüssel |
ZCPURTCUPUWYAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=CC(=CN2N=C1)Br)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.